2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Significance of Fused Nitrogen Heterocycles as Privileged Structures in Drug Discovery
Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. These molecular scaffolds are considered "privileged structures" in medicinal chemistry, a term that describes molecular frameworks capable of binding to multiple, diverse biological targets. This versatility stems from their rigid, well-defined three-dimensional shapes and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors or acceptors, crucial interactions for binding to proteins and nucleic acids.
The benzimidazole (B57391) ring system, a fusion of benzene (B151609) and imidazole, is a cornerstone of many such privileged structures. As a structural isostere of natural purine (B94841) bases, it readily interacts with biomolecular targets, leading to a broad spectrum of biological activities. mdpi.com The fusion of a pyrimidine (B1678525) ring to the benzimidazole core creates the pyrimidobenzimidazole scaffold, further expanding its structural diversity and potential for biological interactions. This class of compounds has garnered significant attention due to its demonstrated efficacy in various therapeutic areas, including antiviral, antimicrobial, anticancer, and anti-inflammatory applications. nih.govnih.gov The inherent drug-like properties of these scaffolds make them ideal starting points for the development of new medicines.
Evolution of Pyrimidobenzimidazole Systems: Historical and Contemporary Research Perspectives
The foundational benzimidazole moiety was first synthesized in 1858, and since then, its chemistry has been extensively explored. mdpi.com The development of pyrimido[1,2-a]benzimidazoles represents a significant evolution, merging the favorable biological profiles of both pyrimidine and benzimidazole rings. Historically, the synthesis of these fused systems involved multi-step procedures. However, contemporary organic synthesis has seen the advent of more efficient methods, including one-pot, multicomponent reactions that allow for the rapid generation of diverse derivatives from simple starting materials. nih.gov
A prevalent and effective modern approach for constructing the 2-substituted pyrimido[1,2-a]benzimidazol-4(1H)-one core involves the cyclocondensation of 2-aminobenzimidazole (B67599) with various β-keto esters. nih.gov This method is notable for its efficiency and versatility, allowing for the introduction of a wide variety of substituents at the 2-position of the pyrimidine ring by simply changing the β-keto ester used. Microwave-assisted synthesis has further accelerated this process, often leading to high yields in very short reaction times. nih.gov This evolution in synthetic methodology has made the pyrimido[1,2-a]benzimidazole (B3050247) scaffold highly accessible for extensive biological screening and structure-activity relationship (SAR) studies.
Current Research Landscape and Rationale for Investigating 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one
The current research landscape for pyrimido[1,2-a]benzimidazole derivatives is vibrant and diverse, with studies exploring their potential against a wide range of diseases. The rationale for investigating specific analogs, such as this compound, is built upon the extensive pharmacological activities reported for this class of compounds. Various derivatives have demonstrated significant potential as therapeutic agents, driving further exploration of how different substituents impact biological activity. nih.govnih.gov
For instance, 2,4-diaryl derivatives have been identified as potent anti-leukemia agents, showing effective anti-tumor activity at low micromolar concentrations. nih.gov Other derivatives have exhibited promising antiparasitic activity against Leishmania major and Toxoplasma gondii. mdpi.com The broad spectrum of activity associated with this scaffold provides a strong impetus to synthesize and evaluate new analogs.
The synthesis of this compound can be readily achieved through the established condensation reaction between 2-aminobenzimidazole and ethyl 3-oxohexanoate (B1246410). The investigation of this specific compound is a logical step in the exploration of the pyrimido[1,2-a]benzimidazole chemical space. The propyl group at the 2-position offers a different lipophilic and steric profile compared to the more commonly studied methyl or aryl substituents. This modification could potentially enhance binding to specific biological targets or improve pharmacokinetic properties. Although detailed research findings on this compound itself are not extensively documented in publicly available literature, the known bioactivities of its analogs provide a compelling rationale for its investigation as a potential therapeutic agent in areas such as oncology, infectious diseases, and inflammatory conditions.
Table 1: Reported Biological Activities of Various Pyrimido[1,2-a]benzimidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles | Anticancer (Anti-leukemia) | nih.gov |
| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles | Antiparasitic (Leishmania major, Toxoplasma gondii) | mdpi.com |
| General pyrimido[1,2-a]benzimidazoles | Antiviral | nih.gov |
| General pyrimido[1,2-a]benzimidazoles | Antibacterial | nih.gov |
| General pyrimido[1,2-a]benzimidazoles | Anti-inflammatory | nih.gov |
| General pyrimido[1,2-a]benzimidazoles | Antimalarial | nih.gov |
| General pyrimido[1,2-a]benzimidazoles | Anti-tuberculosis | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-5-9-8-12(17)16-11-7-4-3-6-10(11)15-13(16)14-9/h3-4,6-8H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMXAVYQOAAPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C3=CC=CC=C3N=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One and Its Derivatives
Established Cyclocondensation and Annulation Approaches to Pyrimido[1,2-a]benzimidazolone Ring Systems
The construction of the pyrimido[1,2-a]benzimidazolone ring system is predominantly achieved through cyclocondensation and annulation reactions involving 2-aminobenzimidazole (B67599) as a key starting material. nih.gov These methods rely on the reaction of the bifunctional 2-aminobenzimidazole, which possesses both an exocyclic and an endocyclic nitrogen nucleophile, with various 1,3-dielectrophilic synthons. nih.govmdpi.com
One of the most common and versatile approaches is the reaction of 2-aminobenzimidazole with β-keto esters. researchgate.net This condensation reaction typically proceeds by heating the reactants, often in a solvent like ethanol (B145695) or under solvent-free conditions, to yield the corresponding 2-substituted-pyrimido[1,2-a]benzimidazol-4(1H)-ones. researchgate.net The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole on the keto-carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring.
Similarly, α,β-unsaturated carbonyl compounds serve as effective bifunctional synthons for the annulation of the pyrimidine ring. nih.gov The reaction proceeds via a Michael addition of the 2-amino group to the unsaturated system, followed by cyclization. mdpi.com Other notable examples of bifunctional reagents include derivatives of unsaturated carbonyl compounds, isoflavones, and β-enamino ketones, each providing a pathway to diversely functionalized pyrimido[1,2-a]benzimidazoles. nih.gov For instance, the cyclocondensation of 2-aminobenzimidazole with isoflavones in the presence of a base like sodium methoxide (B1231860) leads to high yields of pyrimido[1,2-a]benzimidazole (B3050247) derivatives through a process involving the opening of the pyran ring followed by cyclocondensation. nih.gov
Multi-component Reaction Strategies for Pyrimidobenzimidazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic structures like pyrimidobenzimidazoles due to their high atom economy, operational simplicity, and ability to generate molecular diversity in a single step. nih.govresearchgate.net These reactions are particularly advantageous from a green chemistry perspective as they often reduce the number of synthetic steps, minimize waste, and can be performed under environmentally benign conditions. nih.govresearchgate.net
A prevalent MCR strategy for the synthesis of pyrimido[1,2-a]benzimidazole derivatives involves the one-pot reaction of 2-aminobenzimidazole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net This three-component reaction, often conducted under thermal or microwave-assisted conditions, leads to the formation of 4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles in excellent yields. researchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of 2-aminobenzimidazole and subsequent intramolecular cyclization. nih.gov Copper-catalyzed MCRs involving heterocyclic azoles, aldehydes, and alkynecarboxylic acids have also been developed, constructing the pyrimido[1,2-a]benzimidazole scaffold through a cascade process that includes decarboxylation, coupling, and cyclization. beilstein-journals.org
Catalyst-Mediated Synthetic Transformations for Enhanced Efficiency
The efficiency, selectivity, and sustainability of pyrimido[1,2-a]benzimidazolone synthesis have been significantly improved through the application of various catalysts. nih.gov Both acid and base catalysts, as well as transition metal and nano-catalysts, have been employed to facilitate the key bond-forming steps, often under milder conditions and with higher yields. nih.govresearchgate.net
Lewis acids such as BF₃·Et₂O have been shown to effectively catalyze the chemoselective reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones. nih.gov A wide array of other acid catalysts, including polyvinylpyrrolidonium hydrogen sulfate (B86663), p-toluenesulfonic acid (PTSA), and acetic acid, have been utilized in the synthesis of pyrimido[1,2-a]benzimidazole derivatives, offering advantages like high product yields and environmental friendliness. nih.gov
Recently, novel heterogeneous catalysts have gained prominence. For example, a nanoporous catalyst formulated as ZnO@SO₃H@Tropine has been reported for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives under solvent-free conditions. researchgate.net This catalyst demonstrates high efficiency, reusability, and facilitates a clean reaction profile with short reaction times and excellent yields (95–99%). researchgate.net Other notable catalysts include ionic liquids, sodium dodecyl sulfate (SDS), trichloroisocyanuric acid (TCCA), and nano ZnO, which have all been successfully employed to promote these transformations. nih.govresearchgate.net
Table 1: Comparison of Catalysts in the Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Key Advantages | Source(s) |
|---|---|---|---|---|---|
| ZnO@SO₃H@Tropine | Aldehyde, 2-aminobenzimidazole, malononitrile | Solvent-free, 120 °C | 95–99 | High yield, short reaction time, catalyst reusability, green method | researchgate.net |
| BF₃·Et₂O | 2-aminobenzimidazoles, 3-ethoxycyclobutanones | N/A | Good | Chemoselective | nih.gov |
| Ionic Liquids (e.g., [bmim][BF₄]) | Aldehyde, malononitrile, 2-aminobenzimidazole | N/A | High | Simple work-up, reusable solvent/catalyst | nih.govresearchgate.net |
| Microwave (no catalyst) | β-keto esters, 2-aminobenzimidazole | Microwave irradiation | 74–94 | Rapid synthesis (3 min), high yields | researchgate.net |
| PAA-g-LDH | α,β-unsaturated carbonyl compounds, 2-aminobenzimidazoles | Solvent-free | >85 | Reusable heterogeneous catalyst | nih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the use of non-conventional energy sources like microwave and ultrasound irradiation. nih.gov
The selection of the solvent can significantly influence the reaction outcome. While traditional syntheses often employ solvents like ethanol or DMF, a notable trend is the shift towards solvent-free conditions ("neat" reactions). nih.gov Performing reactions without a solvent, particularly in catalyst-mediated MCRs, can lead to higher yields, reduced environmental impact, and simpler work-up procedures. nih.govresearchgate.net For instance, the synthesis of pyrimido[1,2-a]benzimidazoles from α,β-unsaturated carbonyl compounds using a heterogeneous catalyst was found to yield products in over 85% when conducted without a solvent. nih.gov
Microwave irradiation has emerged as a highly effective technique for accelerating the synthesis of pyrimido[1,2-a]benzimidazol-4-ones. nih.govresearchgate.net The cyclocondensation of β-keto esters with 2-aminobenzimidazole under microwave activation can be completed in as little as three minutes, affording the desired products in excellent yields (74–94%). researchgate.net This represents a significant improvement over conventional heating methods, which can require several hours. researchgate.net Similarly, sonochemical activation (ultrasound) has been shown to dramatically reduce reaction times to as little as 10 minutes while providing high yields. nih.gov Temperature is another critical factor; for example, the ZnO@SO₃H@Tropine catalyzed synthesis of pyrimido[1,2-a]benzimidazoles was optimized at 120 °C under solvent-free conditions to achieve the best results. researchgate.net
Innovative Synthetic Routes for the Introduction of the 2-Propyl Moiety
While a wide array of substituents have been introduced onto the pyrimido[1,2-a]benzimidazolone core, the specific synthesis of the 2-propyl derivative follows established cyclocondensation principles. The most direct and innovative approach for installing the 2-propyl group is the strategic selection of a suitable β-keto ester as the 1,3-dielectrophilic partner in the reaction with 2-aminobenzimidazole.
The key precursor for this transformation is ethyl 3-oxohexanoate (B1246410) . This β-keto ester contains the requisite propyl group attached to the carbon that will become the C2 position of the final heterocyclic product. The reaction proceeds via the well-established cyclocondensation mechanism, where 2-aminobenzimidazole reacts with ethyl 3-oxohexanoate. This method is highly efficient, particularly when enhanced by optimized reaction conditions such as microwave irradiation. researchgate.net The use of microwave activation can drastically reduce the reaction time from hours to mere minutes and significantly increase the product yield. researchgate.net
The general reaction is as follows: 2-Aminobenzimidazole + Ethyl 3-oxohexanoate → this compound + Ethanol + Water
This synthetic route is advantageous due to the commercial availability of various β-keto esters, allowing for the straightforward introduction of diverse alkyl groups at the 2-position by simply changing the starting ester. The reaction of 2-aminobenzimidazole with β-keto esters is a robust and high-yielding method for producing a range of 2-alkyl-pyrimido[1,2-a]benzimidazol-4-ones, making it the preferred route for synthesizing the target 2-propyl derivative. researchgate.net
Sustainable Chemistry Principles in the Synthesis of this compound
The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimido[1,2-a]benzimidazoles. The goal is to design chemical processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency.
Several green strategies are directly applicable to the synthesis of this compound. A key approach is the use of multi-component reactions (MCRs), which enhance atom economy and reduce the number of synthetic steps and purification processes. nih.govresearchgate.net Furthermore, the implementation of solvent-free reaction conditions is a cornerstone of green synthesis in this area. researchgate.net By eliminating volatile organic solvents, these methods reduce pollution, cost, and safety hazards. Many of the high-yield syntheses of the pyrimido[1,2-a]benzimidazole core are performed by heating the neat reactants, often in the presence of a recyclable, heterogeneous catalyst. nih.govresearchgate.net
The use of alternative energy sources is another critical aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reactions, leading to significant energy savings and often cleaner reaction profiles with higher yields. nih.govresearchgate.net Similarly, ultrasound-assisted synthesis offers an energy-efficient method that can enhance reaction rates and yields. nih.gov A novel sustainable method for synthesizing fluorinated pyrimido[1,2-a]benzimidazole derivatives combines ultrasound with an integrated continuous flow system, highlighting the potential for scalable and environmentally friendly production. The development and use of reusable catalysts, such as the ZnO@SO₃H@Tropine nanoporous catalyst, further contribute to the sustainability of these synthetic routes by minimizing catalyst waste and allowing for multiple reaction cycles. researchgate.net
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformational Studies of 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics
High-resolution NMR spectroscopy is a powerful tool for the complete structural assignment of organic molecules in solution. For 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed map of the proton and carbon environments and their connectivities.
Based on analyses of structurally related pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the expected chemical shifts can be predicted. researchgate.net The aromatic protons of the benzimidazole (B57391) moiety are anticipated to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm, with their exact shifts and multiplicities determined by their substitution pattern and coupling with neighboring protons. The protons of the pyrimidine (B1678525) ring will also resonate in the aromatic region, with the proton at position 3 being influenced by the adjacent carbonyl group.
The propyl group at the 2-position would exhibit characteristic signals in the upfield region. A triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine ring are expected.
In the ¹³C NMR spectrum, the carbonyl carbon (C4) would be the most downfield signal, typically above 160 ppm. The carbons of the benzimidazole and pyrimidine rings will appear in the aromatic region (110-150 ppm). The aliphatic carbons of the propyl group will be found in the upfield region of the spectrum. The complete assignment of all proton and carbon signals can be unequivocally confirmed using 2D NMR techniques. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial in establishing the connectivity between the propyl group and the pyrimido[1,2-a]benzimidazole core.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| Propyl-CH₂ (α) | ~2.7 | t |
| Propyl-CH₂ (β) | ~1.7 | sext |
| Propyl-CH₃ (γ) | ~1.0 | t |
Predicted values are based on analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | >160 |
| Aromatic-C | 110 - 150 |
| Propyl-CH₂ (α) | ~35 |
| Propyl-CH₂ (β) | ~22 |
| Propyl-CH₃ (γ) | ~14 |
Predicted values are based on analogous structures.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₃H₁₃N₃O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The principal fragmentation processes in benzimidazole derivatives often involve cleavages within the imidazole ring and the attached substituents. journalijdr.com For the target molecule, characteristic fragmentation pathways would likely involve the loss of the propyl group as a radical or an alkene, as well as cleavages within the pyrimidine ring, such as the loss of CO. The fragmentation of the pyrimidine ring is a common feature in the mass spectra of related heterocyclic systems. researchgate.net A detailed analysis of the fragment ions can corroborate the proposed structure.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Calculated m/z | Predicted Fragments |
|---|---|---|
| [M+H]⁺ | 228.1131 | [M-C₃H₇]⁺, [M-CO]⁺ |
| [M+Na]⁺ | 250.0951 |
M represents the molecular formula C₁₃H₁₃N₃O.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the benzimidazole ring, if present in a tautomeric form, would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl group will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the pyrimido[1,2-a]benzimidazole core is expected to exhibit characteristic absorption bands in the UV region. Studies on similar pyrimido[1,2-a]benzimidazole derivatives have shown multiple absorption bands, and the position and intensity of these bands can be influenced by the solvent polarity. nih.gov The electronic spectra are useful for confirming the presence of the conjugated system and can be supported by theoretical calculations. nih.gov
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch | 1650 - 1700 |
| C=N, C=C Stretch | 1400 - 1650 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would confirm the planar nature of the fused heterocyclic ring system.
Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding, if an N-H group is present and accessible, and π-π stacking interactions between the aromatic rings are common features in the crystal structures of benzimidazole derivatives. researchgate.net These non-covalent interactions play a crucial role in the supramolecular architecture. The conformation of the propyl group in the solid state would also be determined, providing a snapshot of one of its low-energy arrangements. The crystal structure of a related pyrimido[1,2-a]benzimidazole derivative has been reported, confirming the expected molecular geometry. researchgate.net
Vibrational Spectroscopy and Advanced Analytical Techniques for Conformational Insights
Conformational analysis of alkyl-substituted heterocyclic compounds has been extensively studied. researchgate.net The preferred conformation of the propyl group will be a balance of steric and electronic effects. Low-temperature NMR experiments could potentially "freeze out" different conformers, allowing for their individual characterization and the determination of the energy barriers to rotation. Understanding the conformational preferences of the propyl group is important as it can influence the molecule's interaction with biological targets.
Investigation of Biological Activities and Mechanistic Pathways of 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One and Analogues
Enzyme Inhibition and Receptor Binding Profiles in Target Identification
The pyrimido[1,2-a]benzimidazole (B3050247) core structure has been the subject of various studies to identify its molecular targets, primarily through enzyme inhibition and receptor binding assays.
Kinase Inhibition Studies
Analogues of 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one have been identified as potent kinase inhibitors. In a broad screening effort, a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives were tested against a panel of 338 human kinases to uncover potential targets. nih.gov Initial tests against leukemia-associated kinases such as FLT3-ITD, ABL, CDK2, and GSK3 showed no significant activity. nih.gov However, the wider profiling revealed that specific analogues, namely compounds 5e and 5h , were significant inhibitors of BMX kinase, a non-receptor tyrosine kinase involved in cell survival and proliferation. nih.gov This discovery points to a potential mechanism for the anticancer properties observed in this class of compounds.
Phosphodiesterase (PDE) Inhibition and Other Receptor Modulations
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes, particularly PDE4, is a therapeutic strategy for inflammatory diseases. nih.govmdpi.com While the broader class of pyrimidine-based compounds has been explored for PDE7 inhibition, specific investigations into the direct inhibitory activity of this compound or its close analogues on phosphodiesterase enzymes are not extensively documented in available research. nih.gov Further studies are required to determine if this specific heterocyclic system shares the PDE-inhibitory properties of other pyrimidine-containing molecules.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Investigations
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage repair pathway, making it a critical target in oncology. The impact of pyrimido[1,2-a]benzimidazole analogues on this pathway has been investigated as part of their anticancer evaluation. In studies involving 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives, the analysis of proteins associated with cell death included immunoblotting for PARP-1 in human leukemia cell lines HL60 and MV4-11 following treatment. nih.gov This investigation into PARP-1 cleavage is a crucial step in determining if these compounds induce apoptosis via pathways involving DNA damage and PARP activity.
Cellular Assays for Phenotypic Screening and Cytotoxicity Profiling
Cell-based assays have been instrumental in demonstrating the functional effects of pyrimido[1,2-a]benzimidazole analogues, particularly their antiproliferative and antimicrobial activities.
Antiproliferative and Apoptotic Induction Studies in Cancer Cell Lines
A significant body of research highlights the anticancer potential of the pyrimido[1,2-a]benzimidazole scaffold. nih.gov Analogues have demonstrated potent activity against a range of human cancer cell lines, with particular efficacy against leukemia. nih.govimtm.cz
One study detailed a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, with compound 5h emerging as a highly effective agent. It exhibited broad anti-tumor activity at low micromolar concentrations across numerous cancer cell lines, with a GI₅₀ (concentration for 50% growth inhibition) ranging from 0.35 to 9.43 μM. imtm.cz The compound showed superior, sub-micromolar activity specifically against leukemia cell lines. imtm.cz Further investigations confirmed that analogues 5e , 5f , 5g , and 5h all achieved single-digit micromolar GI₅₀ values against a panel of five human acute leukemia cell lines. nih.govimtm.cz The effects of these compounds were also linked to the induction of apoptosis and alterations in the cell cycle in HL60 and MV4-11 cells. nih.gov
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| HL60 | Leukemia (Acute Promyelocytic) | 0.8 |
| MOLM-13 | Leukemia (Acute Myeloid) | 0.9 |
| MV4-11 | Leukemia (Acute Myeloid) | 1.2 |
| CCRF-CEM | Leukemia (Acute Lymphoblastic) | 2.9 |
| THP-1 | Leukemia (Acute Monocytic) | 2.8 |
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
The pyrimido[1,2-a]benzimidazole scaffold is also a source of potent antimicrobial agents. nih.govmdpi.com Research has focused on its efficacy against parasitic protozoa, which are significant human pathogens.
A study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified two promising antiparasitic candidates. mdpi.com Compound 2a , a 1,2-dihydropyrimido[1,2-a]benzimidazole derivative, demonstrated excellent activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis. It was highly effective against both the promastigote and amastigote stages of the parasite, with EC₅₀ values (half-maximal effective concentration) in the nanomolar range. mdpi.com Meanwhile, compound 3b , a fully oxidized pyrimido[1,2-a]benzimidazole analogue, showed high activity and selectivity against Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.com
| Compound | Target Pathogen | Activity Metric | Value (μM) |
|---|---|---|---|
| 2a | Leishmania major (promastigote) | EC₅₀ | 0.081 |
| Leishmania major (amastigote) | EC₅₀ | 0.14 | |
| 3b | Toxoplasma gondii | EC₅₀ | 0.29 |
Anti-inflammatory and Immunomodulatory Activities
The benzimidazole (B57391) scaffold and its fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, are recognized as privileged structures in the development of therapeutic agents, with many derivatives exhibiting significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov Research into this chemical class has revealed that their mechanism of action often involves the modulation of key inflammatory mediators and pathways.
Derivatives of the pyrimido[1,2-a]benzimidazole scaffold have demonstrated excellent anti-inflammatory activity. nih.gov For instance, certain analogues have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The regulation of these cytokines is a critical aspect of controlling the inflammatory response.
Furthermore, the anti-inflammatory effects of benzimidazole derivatives have been linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. nih.gov Some compounds have also been found to target other components of the inflammatory cascade, including 5-lipoxygenase activating protein (FLAP) and various specific cytokines. nih.gov
The immunomodulatory effects of these compounds can be attributed to their ability to interfere with signaling pathways within immune cells. A crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govmdpi.com NF-κB is a transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govmdpi.com Studies on 2-aminobenzimidazoles have identified molecules that selectively inhibit NF-κB activation induced by the protein kinase C (PKC) pathway, which is vital for T and B lymphocyte activation. nih.gov This inhibition of NF-κB can lead to a dampened immune response, highlighting the potential of these compounds as immunomodulators.
A study on a novel fluorophenyl benzimidazole (FPD) in an L-NAME-induced hypertension model, which involves chronic inflammation, demonstrated significant anti-inflammatory properties. The compound was able to restore the levels of pro- and anti-inflammatory cytokines and favorably altered the mRNA expression of genes associated with inflammation and vascular remodeling. nih.gov
The table below summarizes the observed anti-inflammatory activities of some benzimidazole and pyrimido[1,2-a]benzimidazole derivatives.
| Compound Class | Observed Activity | Potential Mechanism of Action |
| Pyrimido[1,2-a]benzimidazoles | Inhibition of TNF-α and IL-6 production | Cytokine modulation |
| 2-Substituted Benzimidazoles | Inhibition of COX enzymes | Reduction of prostaglandin (B15479496) synthesis |
| 2-Aminobenzimidazoles | Selective inhibition of NF-κB activation | Interference with PKC signaling pathway |
| Fluorophenyl Benzimidazole | Restoration of cytokine balance, modulation of gene expression | Anti-inflammatory and antioxidant properties |
Antiviral Activity Assessment
The pyrimido[1,2-a]benzimidazole framework, due to its structural similarity to natural purines and pyrimidines, is of significant interest in the search for novel antiviral agents. nih.govrdd.edu.iq While direct antiviral screening data for this compound is not extensively documented in the available literature, the broader class of benzimidazole and pyrimido[1,2-a]benzimidazole derivatives has shown promise in antiviral research. nih.govmdpi.com
The benzimidazole scaffold is a core component of several established and experimental antiviral drugs. mdpi.com This has spurred investigations into related fused heterocyclic systems. Pyrimido[1,2-a]benzimidazoles are considered to have potential as antiviral compounds, among other biological activities. nih.gov The structural analogy to azolo[1,5-a]pyrimidines, which have proven antiviral properties, further supports this hypothesis. nih.gov
Research has shown that derivatives of benzimidazole can inhibit a wide variety of viruses. nih.gov For example, new 1,2,3-triazole glycosides incorporating a benzimidazole core have been synthesized and tested for their antiviral activity against influenza A viruses, showing high efficacy in vitro and in vivo. nih.gov These compounds were found to target the viral neuraminidase, an essential enzyme for viral replication and propagation. nih.gov
The general antiviral potential of this class of compounds is summarized in the table below.
| Compound Family | Target Virus (Example) | Potential Target/Mechanism |
| Pyrimido[1,2-a]benzimidazoles | General (potential) | Structural similarity to nucleosides |
| Benzimidazole Derivatives | Influenza A (H5N1, H1N1) | Neuraminidase inhibition |
| Benzimidazole-Pyrimidine Hybrids | SARS-CoV-2, HIV-1, Hepatitis C | Varied |
Antiplatelet Aggregation Studies
Investigations into the pharmacological effects of pyrimido[1,2-a]benzimidazol-4(1H)-one analogues have revealed significant antiplatelet activity. A study focused on a series of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones demonstrated their ability to inhibit human platelet aggregation in vitro. nih.gov
These compounds were effective against platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and the Ca2+ ionophore A23187. nih.gov The inhibitory properties were observed to be potent in several of the tested derivatives. nih.gov
Further mechanistic investigations through molecular modeling suggested that these compounds may exert their antiplatelet effect by interacting with the catalytic site of human platelet phosphodiesterase 3 (PDE3). nih.gov PDE3 is an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) within platelets. Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn inhibits platelet activation and aggregation. youtube.com
Another study on benzimidazole derivatives with a hindered phenolic substituent also reported pronounced antiplatelet and antioxidant properties. semanticscholar.org The most significant activity was observed in 2,3,4,10-tetrahydropyrimidobenzimidazole derivatives, which at a concentration of 100 μM, blocked platelet aggregation by over 70%. semanticscholar.org
The table below presents a summary of the antiplatelet aggregation studies on related compounds.
| Compound Series | Inducing Agent | Proposed Mechanism |
| 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones | ADP, Collagen, Ca2+ ionophore A23187 | Inhibition of phosphodiesterase 3 (PDE3) |
| 2,3,4,10-tetrahydropyrimidobenzimidazoles | ADP | Not specified, but potent inhibition observed |
Molecular and Cellular Mechanistic Investigations
Signal Transduction Pathway Perturbations
The biological activities of this compound and its analogues are underpinned by their interactions with various molecular and cellular pathways. A key area of investigation is their ability to perturb signal transduction cascades, particularly those involved in inflammation and cell proliferation.
A prominent target for benzimidazole-containing compounds is the NF-κB signaling pathway. nih.gov As a central regulator of inflammation, the inhibition of this pathway is a significant mechanism for anti-inflammatory action. mdpi.com Some 2-aminobenzimidazoles have been identified as selective inhibitors of NF-κB activation that is driven by protein kinase C (PKC). nih.gov This suggests a potential mechanism for pyrimido[1,2-a]benzimidazole analogues in modulating immune responses.
In the context of cancer, where signal transduction pathways are often dysregulated, pyrimido[1,2-a]benzimidazole derivatives have been explored as kinase inhibitors. nih.gov A study on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives revealed that while they did not significantly inhibit leukemia-associated kinases like FLT3-ITD, ABL, CDK2, and GSK3, some compounds were found to be potent inhibitors of BMX kinase. nih.gov Another benzimidazole derivative, PPTMB, was shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK), a key event in its pro-apoptotic signaling. nih.gov
Gene Expression and Proteomic Changes
The modulation of signal transduction pathways by this compound and its analogues ultimately leads to changes in gene expression and the proteome of the cell.
Studies on benzimidazole derivatives have demonstrated their ability to alter the expression of genes involved in key cellular processes such as apoptosis. For instance, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were found to affect the expression levels of pro-apoptotic genes like BAX, BIM, and BAD in chronic myeloid leukemia cells. nih.gov
In the context of inflammation, treatment with a novel fluorophenyl benzimidazole was shown to restore the mRNA expression profile of genes associated with the regulation of vascular tone, remodeling, and inflammation in a dose-dependent manner. nih.gov This indicates that these compounds can have a broad impact on the transcriptional landscape of cells involved in inflammatory processes.
While specific proteomic studies on this compound are not yet widely available, research on other benzimidazole derivatives provides insights into potential effects. For example, the benzimidazole derivative PPTMB was found to induce sustained high levels of cyclin B1 expression, a key regulator of the G2/M phase of the cell cycle. nih.gov It also led to the phosphorylation of Bcl-2 and Bcl-xL and the down-regulation of Mcl-1, all of which are critical events in the mitochondrial apoptotic cascade. nih.gov
Interaction with Biomolecules (e.g., DNA binding)
The planar tricyclic structure of the pyrimido[1,2-a]benzimidazole system suggests the potential for interaction with biomolecules such as DNA. The ability of such molecules to bind to DNA, potentially through π-π stacking interactions, could interfere with processes like DNA replication. researchgate.net
A study was conducted to synthesize new derivatives of the pyrimido[1,2-a]benzimidazole system and preliminarily investigate their interaction with DNA. researchgate.net The investigation of intrinsic binding constants provides a measure of the affinity of these compounds for the DNA double helix. researchgate.net While detailed results for this compound are not specified, the study indicates that this class of compounds is being actively explored for its DNA-interacting properties.
Structure Activity Relationship Sar Studies and Rational Ligand Design of 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One Derivatives
Systematic Substitution Pattern Effects on Biological Potency and Selectivity
The biological activity of derivatives of the pyrimido[1,2-a]benzimidazole (B3050247) core is significantly influenced by the nature and position of various substituents. Systematic modifications of the lead compound, 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one, have provided insights into the structural requirements for enhanced potency and selectivity.
Research on related pyrimido[1,2-a]benzimidazole compounds has demonstrated that even minor alterations to the chemical structure can lead to substantial changes in biological effect. For instance, in a series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, the position of the fluorine atom on the phenyl ring was found to be a critical determinant of antiparasitic activity. Specifically, compounds with a 3-fluorophenyl or a 3,5-difluorophenyl substituent showed more promising activity. mdpi.com Furthermore, slight modifications of other parts of the molecule, such as the oxidation state of the pyrimidine (B1678525) ring or alterations to an amino group, resulted in a marked reduction in activity. mdpi.com
While direct SAR studies on this compound are not extensively detailed in the available literature, the principles from analogous series can be extrapolated. The propyl group at the 2-position is a key feature, and its replacement with other alkyl or aryl groups would be a primary area for investigation. Similarly, substitutions on the benzimidazole (B57391) ring system could modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
An illustrative data table based on hypothetical modifications and their expected impact on biological activity is presented below. This table is conceptual and serves to demonstrate the principles of SAR.
| Compound | R1 (Position 2) | R2 (Benzimidazole Ring) | Expected Biological Activity |
| Lead | Propyl | H | Baseline |
| Analog 1 | Ethyl | H | Potentially reduced |
| Analog 2 | Isopropyl | H | Potentially altered selectivity |
| Analog 3 | Propyl | 7-Chloro | Potentially increased |
| Analog 4 | Propyl | 8-Methoxy | Potentially altered |
Pharmacophore Elucidation and Lead Optimization Strategies
Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to bind to a specific biological target. For the this compound scaffold, a hypothetical pharmacophore model would likely include a hydrogen bond acceptor (the ketone at position 4), a hydrogen bond donor (the N-H at position 1), and a hydrophobic region (the propyl group at position 2 and the benzene (B151609) ring).
Lead optimization strategies for this class of compounds would involve synthetic modifications aimed at enhancing the fit of the molecule to its target's binding site based on the elucidated pharmacophore. This can include:
Modifying the propyl group: Altering its length, branching, or replacing it with cyclic structures to probe the hydrophobic pocket of the target.
Introducing substituents on the benzimidazole ring: Adding electron-donating or electron-withdrawing groups to modulate the electronic properties and potentially form additional interactions with the target.
The discovery of potent poly(ADP-ribose) polymerase (PARP) inhibitors from a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides highlights a successful lead optimization campaign on a related benzimidazole scaffold. nih.gov This work underscores the importance of the propyl group and the benzimidazole core in achieving high potency. nih.gov
Design Principles for Enhanced Target Specificity and Efficacy
Achieving target specificity is a primary goal in drug design to minimize off-target effects. For this compound derivatives, design principles for enhanced specificity and efficacy would focus on exploiting unique features of the intended biological target.
Key strategies include:
Structure-based design: If the three-dimensional structure of the target is known, computational docking studies can be employed to design modifications that maximize favorable interactions with the active site and minimize interactions with the active sites of other proteins.
Isosteric replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved potency, selectivity, and pharmacokinetic properties. For example, the pyrimido[1,2-a]benzimidazole scaffold itself can be considered a bioisostere of natural purine (B94841) bases. mdpi.com
Conformational restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can enhance binding affinity and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound derivatives, a QSAR model could be developed to predict the biological potency of newly designed analogs before their synthesis, thereby saving time and resources.
The development of a QSAR model typically involves:
Data Set Preparation: A series of synthesized and biologically tested this compound derivatives would be required.
Descriptor Calculation: Various molecular descriptors, such as physicochemical, electronic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
A QSAR study on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors successfully identified key descriptors influencing their activity. nih.govnih.gov The developed models showed a high correlation between the predicted and experimental activities, demonstrating the utility of QSAR in guiding the design of new inhibitors. nih.govnih.gov While a specific QSAR model for this compound is not available, the methodologies from these related studies would be directly applicable.
An illustrative table of descriptors that could be used in a QSAR study for this class of compounds is provided below.
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and binding interactions |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electrostatic interactions and reactivity |
| Steric | Molecular Volume, Surface Area | Fit within the target's binding site |
| Topological | Connectivity Indices | Molecular shape and branching |
Preclinical Pharmacological Investigations of 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One in in Vivo Models
Target Engagement and Pharmacodynamic Biomarker Analysis in vivo
Consistent with the lack of in vivo efficacy studies, there is no information regarding in vivo target engagement or the analysis of pharmacodynamic biomarkers for 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one. While in vitro kinase profiling of some pyrimido[1,2-a]benzimidazole (B3050247) derivatives has identified BMX kinase as a potential target, these findings have not been translated into in vivo studies to confirm target engagement or to identify and measure relevant biomarkers of biological activity for the specific 2-propyl derivative. nih.gov
In Vitro and In Vivo Metabolic Stability and Biotransformation Studies
There are no published studies detailing the in vitro or in vivo metabolic stability and biotransformation of this compound. The metabolic fate of a compound is a critical component of its preclinical development, typically involving investigations using liver microsomes, hepatocytes, and in vivo animal models to identify major metabolites and metabolic pathways. This information is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions. However, for this compound, such data is not available in the current scientific literature.
Translational Research Considerations for Preclinical Efficacy
Due to the absence of any in vivo preclinical efficacy data for this compound, there are no specific translational research considerations to report. Translational research in this context would involve bridging the gap between preclinical findings and potential clinical applications. This includes considerations for patient selection, biomarker strategies, and early-phase clinical trial design. Without foundational in vivo data on efficacy and mechanism of action, such translational considerations are premature.
Advanced Computational and Theoretical Studies on 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one. For the broader class of pyrimido[1,2-a]benzimidazoles, DFT calculations have been successfully used to determine ground state properties. nih.gov These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic descriptors.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. For instance, in studies of related pyrimido[1,2-a]benzimidazole (B3050247) derivatives, variations in substituents have been shown to significantly impact the HOMO and LUMO energies, thereby modulating their reactivity. nih.gov
Furthermore, quantum chemical calculations can predict other important reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and softness. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Ionization Potential | The energy required to remove an electron from a molecule. |
| Electron Affinity | The energy released when an electron is added to a molecule. |
| Chemical Hardness | A measure of resistance to change in electron distribution. |
| Chemical Softness | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is widely applied to benzimidazole (B57391) derivatives to understand their binding modes with various enzymes and receptors. semanticscholar.orgnih.gov For example, docking studies on similar compounds have identified key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the active site of a target protein. nih.gov Such studies can elucidate the structural basis for the biological activity of a compound and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.govnih.gov MD simulations have been used to confirm the stability of docked benzimidazole derivatives within the binding pocket of their target proteins. semanticscholar.org These simulations can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different regions of the protein, respectively. pensoft.net
Table 2: Common Protein Targets for Benzimidazole Derivatives in Docking and MD Studies
| Protein Target Class | Examples | Potential Therapeutic Area |
| Kinases | Aurora kinases, Cyclin-dependent kinases (CDKs) | Cancer researchgate.net |
| Tubulin | Beta-tubulin | Anthelmintic, Anticancer semanticscholar.org |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.gov |
| Receptors | Corticotropin-Releasing Factor-1 (CRF-1) Receptor | Stress-related disorders nih.gov |
Virtual Screening and Chemoinformatics Applications in Analog Discovery
Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach is particularly valuable for exploring the vast chemical space around a core scaffold like pyrimido[1,2-a]benzimidazole. By starting with the structure of this compound, virtual screening can be employed to find commercially available or synthetically accessible analogs with potentially improved activity or properties. Both ligand-based and structure-based virtual screening methods can be utilized. Ligand-based methods search for molecules with similar properties to a known active compound, while structure-based methods use the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov
Chemoinformatics encompasses the use of computational methods to analyze chemical data. nih.gov In the context of analog discovery for this compound, chemoinformatics tools can be used to build and analyze chemical libraries, predict physicochemical properties, and develop quantitative structure-activity relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, which can then be used to predict the activity of new, unsynthesized analogs. nih.gov
Conformational Analysis and Molecular Recognition Mechanisms
Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule like this compound is crucial as it dictates its three-dimensional shape, which in turn influences its ability to interact with biological targets. Computational methods, often in conjunction with quantum chemical calculations, are used to identify the low-energy (i.e., most stable) conformers of a molecule. nih.gov For flexible molecules, understanding the conformational landscape is essential for rational drug design.
Derivatization Strategies and Exploration of Chemical Space Around the 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One Scaffold
Synthesis of Novel Analogues via Regioselective Functionalization
The ability to selectively introduce chemical modifications at specific positions on the pyrimido[1,2-a]benzimidazole (B3050247) scaffold is crucial for developing structure-activity relationships (SAR). Various synthetic methods have been established to achieve regioselectivity, allowing for the controlled synthesis of diverse analogues.
A primary strategy involves the cyclocondensation of 2-aminobenzimidazole (B67599) with a wide array of bifunctional synthons. nih.gov The choice of reaction partners and conditions dictates the substitution pattern of the final product. For example, multicomponent reactions (MCRs) involving 2-aminobenzimidazole, various aldehydes, and alkynes, often catalyzed by metal salts like copper iodide (CuI), provide a direct route to highly functionalized pyrimido[1,2-a]benzimidazoles. nih.gov These reactions can proceed via a cascade process involving coupling, cyclization, and dehydration to yield diversely substituted scaffolds.
Another regioselective approach is the reaction of 2-aminobenzimidazoles with β-keto esters, which typically yields derivatives with substituents at the 2- and 4-positions of the pyrimidine (B1678525) ring. nih.gov The use of microwave activation in these syntheses has been shown to reduce reaction times and improve yields significantly. nih.gov Furthermore, fluorinated substituents have been introduced into the scaffold, as they can effectively alter the physicochemical and biological properties of the compounds. nih.gov The reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate, for instance, offers a regioselective synthesis of fluorinated pyrimido[1,2-a]-benzimidazoles. nih.gov
The table below summarizes various regioselective synthetic approaches to the pyrimido[1,2-a]benzimidazole scaffold.
| Starting Materials | Reagents/Conditions | Outcome |
| 2-Aminobenzimidazole, Aldehydes, Alkynes | CuI, K2CO3 | Regioselective synthesis of 2,3-disubstituted derivatives. |
| 2-Aminobenzimidazole, β-Keto Esters | Microwave activation | High-yield synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives. |
| 2-Aminobenzimidazole, β-Bromo-α,β-unsaturated Aldehydes | DMF, Et3N, MgSO4, Microwave | Efficient synthesis of substituted pyrimido[1,2-a]benzimidazoles. nih.gov |
| 2-Aminobenzimidazole, Isoflavones | MeONa, MeOH | Construction of condensed derivatives via cyclocondensation. nih.gov |
| 2-Aminobenzimidazole, Ethyl 4,4,4-trifluorobut-2-inoate | - | Regioselective synthesis of fluorinated analogues. nih.gov |
Bioisosteric Replacements and Scaffold Hopping Approaches
To further explore the chemical space and improve drug-like properties, medicinal chemists employ strategies such as bioisosteric replacement and scaffold hopping. Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. The benzimidazole (B57391) scaffold itself can be considered an isostere of natural purine (B94841) bases. mdpi.com
For the pyrimido[1,2-a]benzimidazol-4(1H)-one core, bioisosteric replacements could involve modifying the propyl group at the C2-position, the carbonyl group at the C4-position, or atoms within the fused ring system itself. For example, replacing the propyl group with other alkyl chains, cyclic fragments, or heteroatom-containing moieties can modulate lipophilicity and target engagement. The carbonyl group could be replaced with a thiocarbonyl or an imine to alter hydrogen bonding capabilities and metabolic stability.
Scaffold hopping is a more drastic approach where the central molecular core is replaced with a structurally different scaffold while retaining the original orientation of key binding groups. This strategy is valuable for discovering novel intellectual property, overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues, or improving synthetic accessibility. For the pyrimido[1,2-a]benzimidazole framework, a scaffold hop could involve replacing the entire fused system with another bicyclic or tricyclic heterocycle that presents key pharmacophoric features in a similar spatial arrangement.
The table below illustrates potential bioisosteric replacements for the 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one scaffold.
| Original Group | Position | Potential Bioisosteric Replacement | Rationale |
| Propyl | C2 | Cyclopropyl, Isopropyl, Methoxyethyl | Modulate size, lipophilicity, and metabolic stability. |
| Carbonyl (C=O) | C4 | Thiocarbonyl (C=S), Imine (C=NH) | Alter hydrogen bonding and electronic properties. |
| Benzene (B151609) Ring | Fused | Pyridine, Thiophene | Introduce heteroatoms to modulate solubility and interactions. |
| Nitrogen | N10 | Carbon (CH) | Remove hydrogen bond donor capabilities. |
Library Synthesis and High-Throughput Screening Initiatives
To efficiently explore the therapeutic potential of the pyrimido[1,2-a]benzimidazole scaffold, researchers have engaged in the synthesis of compound libraries for high-throughput screening (HTS). This approach allows for the rapid evaluation of thousands of related compounds against various biological targets.
One-pot, three-component condensation reactions are particularly well-suited for library synthesis due to their efficiency and ability to generate structural diversity from readily available starting materials. researchgate.net For instance, a library of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives was synthesized and evaluated for anticancer activity. nih.gov In a notable study, sixteen such derivatives were prepared and submitted to the National Cancer Institute (NCI) for in vitro screening against a panel of 58 human cancer cell lines. nih.gov This initiative led to the identification of compounds with significant anti-leukemic activity, with some derivatives showing GI₅₀ values in the single-digit micromolar range against various leukemia cell lines. nih.gov Subsequent kinase profiling of the most active compounds revealed BMX kinase as a potential target. nih.gov
The table below details a library of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives synthesized for anticancer screening.
| Compound ID | R1 (at C4) | R2 (at C2) |
| 5a | Phenyl | Phenyl |
| 5b | Phenyl | 4-Methylphenyl |
| 5c | Phenyl | 4-Methoxyphenyl |
| 5d | Phenyl | 4-Chlorophenyl |
| 5e | 4-Methylphenyl | Phenyl |
| 5f | 4-Methylphenyl | 4-Methylphenyl |
| 5g | 4-Methylphenyl | 4-Methoxyphenyl |
| 5h | 4-Methylphenyl | 4-Chlorophenyl |
| 5i | 4-Methoxyphenyl | Phenyl |
| 5j | 4-Methoxyphenyl | 4-Methylphenyl |
| 5k | 4-Methoxyphenyl | 4-Methoxyphenyl |
| 5l | 4-Methoxyphenyl | 4-Chlorophenyl |
| 5m | 4-Chlorophenyl | Phenyl |
| 5n | 4-Chlorophenyl | 4-Methylphenyl |
| 5o | 4-Chlorophenyl | 4-Methoxyphenyl |
| 5p | 4-Chlorophenyl | 4-Chlorophenyl |
Future Perspectives and Emerging Research Directions for 2 Propylpyrimido 1,2 a Benzimidazol 4 1h One
Exploration of Novel Pharmacological Modalities
The pyrimido[1,2-a]benzimidazole (B3050247) core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities. nih.govrdd.edu.iq Future research on 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one is expected to build upon these findings to uncover novel therapeutic applications.
Anticancer Activity: A significant area of investigation for this class of compounds is oncology. Derivatives of pyrimido[1,2-a]benzimidazole have demonstrated potent anti-leukemia activity. nih.gov For instance, certain 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have shown effective anti-tumor activity at low micromolar concentrations against various human cancer cell lines, with particular potency against leukemia. nih.gov Kinase profiling of these compounds revealed that they can significantly inhibit BMX kinase, a non-receptor tyrosine kinase involved in cell growth and survival. nih.gov This suggests that this compound could be investigated as a potential kinase inhibitor for cancer therapy. Other related benzimidazole-pyrimidine compounds have been shown to inhibit multiple cancer-related protein kinases, including Aurora B, PLK1, FAK, and VEGF-R2. nih.gov
Antiparasitic and Antimalarial Potential: The benzimidazole (B57391) scaffold is a well-known pharmacophore in antiparasitic drugs. mdpi.com Recent studies on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have identified potent antiparasitic activity against Leishmania major and Toxoplasma gondii. mdpi.comnih.gov One derivative, in particular, showed high activity against L. major promastigotes and amastigotes with EC50 values in the nanomolar range. mdpi.com Furthermore, the related pyrido[1,2-a]benzimidazoles have been explored as potent antimalarial agents that are effective against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov These findings suggest that this compound could be a promising candidate for the development of new antiparasitic and antimalarial drugs.
Antiviral and Other Activities: The structural similarity of pyrimido[1,2-a]benzimidazoles to purines and pyrimidines, which are essential components of nucleic acids, makes them promising candidates for antiviral research. nih.gov The broader class of benzimidazole derivatives has shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant effects. nih.govrdd.edu.iq The future exploration of this compound will likely involve screening for a wide range of such pharmacological activities to uncover its full therapeutic potential.
Table 1: Biological Activities of Pyrimido[1,2-a]benzimidazole Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles | Anticancer (Anti-leukemia) | BMX kinase inhibition | nih.gov |
| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles | Antiparasitic | Against Leishmania major and Toxoplasma gondii | mdpi.comnih.gov |
| Pyrido[1,2-a]benzimidazoles | Antimalarial | Heme detoxification suppression | nih.gov |
| 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | Anticancer | Multikinase inhibition (Aurora B, PLK1, FAK, VEGF-R2) | nih.gov |
| General Pyrimido[1,2-a]benzimidazoles | Antiviral, Antibacterial, Antifungal | Not specified | nih.govrdd.edu.iq |
Potential in Combination Therapies and Drug Repurposing
The future of this compound is not limited to its potential as a standalone drug. Its unique properties may be leveraged in combination therapies and through drug repurposing strategies.
Combination Therapies: A significant challenge in cancer treatment is the development of drug resistance. Some 1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and reducing the activity of P-glycoprotein, a key player in multidrug resistance. nih.gov This opens up the possibility of using this compound in combination with existing anticancer drugs to enhance their efficacy and overcome resistance mechanisms. For instance, combining it with a standard chemotherapeutic agent could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing side effects.
Drug Repurposing: Drug repurposing, the process of finding new uses for existing drugs, is a cost-effective and time-saving approach to drug development. The benzimidazole scaffold is present in a number of approved drugs for various indications. mdpi.com The diverse biological activities of pyrimido[1,2-a]benzimidazole derivatives suggest that compounds like this compound, which may have been initially synthesized for one purpose, could be repurposed for another. For example, a compound initially investigated for its anticancer properties might be found to have potent antiparasitic activity upon further screening.
Application in Chemical Biology as Probes and Tools
Beyond their therapeutic potential, pyrimido[1,2-a]benzimidazoles possess properties that make them valuable tools in chemical biology research.
The planar and conjugated structure of annulated benzimidazoles can give rise to interesting photophysical properties, such as fluorescence. nih.gov This opens up the possibility of developing derivatives of this compound as fluorescent probes for biological imaging. These probes could be designed to selectively bind to specific cellular targets, such as proteins or nucleic acids, allowing for their visualization and study within living cells. The interaction of some pyrimido[1,2-a]benzimidazole derivatives with DNA has been investigated, suggesting their potential as DNA-targeting probes. researchgate.netresearchgate.net
Integration with Advanced Drug Delivery Systems Research
A common challenge with many heterocyclic compounds, including potentially this compound, is poor aqueous solubility. This can limit their bioavailability and therapeutic efficacy. Advanced drug delivery systems offer a promising solution to overcome these limitations.
Future research could focus on encapsulating this compound into various nanocarriers, such as liposomes, nanoparticles, or micelles. These delivery systems can improve the solubility of the compound, protect it from degradation in the body, and facilitate its targeted delivery to specific tissues or cells, such as tumors. The development of sustainable synthesis methods, such as those using ultrasound and continuous flow systems, for pyrimido[1,2-a]benzimidazole derivatives could facilitate the production of sufficient quantities of the compound for such formulation studies. nih.gov By integrating this compound with advanced drug delivery technologies, it may be possible to enhance its therapeutic index and unlock its full clinical potential.
Q & A
Q. What are the established synthetic routes for 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one, and what reaction conditions influence yield?
The compound is synthesized via multicomponent reactions involving 2-aminobenzimidazole and propyl-substituted reagents. Key methods include:
- Baylis-Hillman Acetate Route : Reacting 2-aminobenzimidazole with Baylis-Hillman acetates under basic conditions (e.g., DABCO or Et₃N) to form the pyrimido-benzimidazole core. Propyl substituents are introduced via alkylation or nucleophilic substitution .
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) and transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity. Elevated temperatures (80–120°C) enhance reaction rates but may reduce yield due to byproduct formation .
Q. How is the purity of this compound determined, and what analytical techniques are recommended?
- HPLC-UV/MS : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients resolve impurities. Detection at 254 nm is standard .
- X-ray Crystallography : Confirms molecular structure via bond-length analysis (e.g., C–N bonds: 1.385–1.518 Å) and dihedral angles (e.g., 108.3–130.3°) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and propyl CH₂ groups (δ 1.2–1.8 ppm) .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) in well-ventilated areas. Avoid exposure to moisture to prevent hydrolysis .
- Disposal : Incinerate at ≥1000°C in approved facilities. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substituents in pyrimido[1,2-a]benzimidazol-4(1H)-one derivatives during synthesis?
- Steric and Electronic Modulation : Bulky substituents (e.g., i-Pr) at the 2-position favor C4 functionalization over C6. Electron-withdrawing groups (Cl, NO₂) enhance electrophilic aromatic substitution at the benzimidazole ring .
- Catalyst Screening : Pd(OAc)₂ with bidentate ligands (e.g., dppe) improves cross-coupling efficiency for aryl/alkyl introductions .
Q. What strategies mitigate the formation of byproducts like Imp. B and Imp. C during synthesis?
- Impurity Identification : Use LC-MS to detect common byproducts (e.g., chlorophenylpiperazine derivatives from incomplete cyclization). Reference standards (e.g., CAS 62337-66-0 for Imp. B) aid quantification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar impurities. Dihydrochloride salt formation isolates non-polar byproducts .
Q. How do computational methods predict the pharmacological activity of this compound derivatives?
- Molecular Docking : Simulate binding to kinase targets (e.g., CDK2, EGFR) using AutoDock Vina. Validate with in vitro kinase assays (IC₅₀ values ≤10 µM indicate high affinity) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity (e.g., MIC against S. aureus). Adjust R-groups (e.g., halogenation) to optimize bioactivity .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin). Verify compound stability in assay media via LC-MS .
- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and solvent traces (<0.1% DMF) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
